BenchChemオンラインストアへようこそ!

Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)-

Asymmetric Synthesis Process Chemistry Enantiomeric Purity

Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)- (CAS 352557-26-7), also systematically named methyl (3R)-3-[(2-bromooctanoyl)oxy]tetradecanoate, is a chiral, non-racemic brominated fatty acid ester. This compound serves as a pivotal, enantiomerically pure intermediate in the patented, large-scale industrial synthesis of the anti-obesity drug Orlistat (Xenical, Alli).

Molecular Formula C23H43BrO4
Molecular Weight 463.5 g/mol
CAS No. 352557-26-7
Cat. No. B3327564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)-
CAS352557-26-7
Molecular FormulaC23H43BrO4
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)OC)OC(=O)C(CCCCCC)Br
InChIInChI=1S/C23H43BrO4/c1-4-6-8-10-11-12-13-14-15-17-20(19-22(25)27-3)28-23(26)21(24)18-16-9-7-5-2/h20-21H,4-19H2,1-3H3/t20-,21?/m1/s1
InChIKeyVEKQMIIFKLSPRZ-VQCQRNETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)- (CAS 352557-26-7): A Chiral Orlistat Intermediate and Key Impurity Standard


Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)- (CAS 352557-26-7), also systematically named methyl (3R)-3-[(2-bromooctanoyl)oxy]tetradecanoate, is a chiral, non-racemic brominated fatty acid ester [1]. This compound serves as a pivotal, enantiomerically pure intermediate in the patented, large-scale industrial synthesis of the anti-obesity drug Orlistat (Xenical, Alli) [2]. It is also formally cataloged as an Orlistat-related impurity (Orlistat Impurity 24/65) and is utilized as a certified reference standard for pharmaceutical quality control and analytical method validation .

Why Generic Orlistat Intermediates Cannot Substitute for (3R)-Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester (CAS 352557-26-7)


In the domain of Orlistat synthesis, the simple substitution of CAS 352557-26-7 with a racemic mixture or a halogen analog is not feasible. The downstream Grignard-mediated lactone cyclization, a critical step in forming the β-lactone core of Orlistat, demands a highly specific chiral environment and a bromine leaving group to proceed with high selectivity and yield [1]. Use of the (S)-enantiomer leads to the formation of the incorrect stereoisomer, which is inactive, while the racemic mixture (CAS 147071-53-2) cuts the yield of the desired enantiomer by half and introduces a separation burden [2]. Furthermore, substituting the bromine atom for chlorine results in a slower Grignard formation and significantly reduced cyclization efficiency, making the bromo derivative the only viable choice for a robust, scalable industrial process [3].

Quantitative Evidence for the Selection of (3R)-Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester (CAS 352557-26-7) Over Closest Analogs


Enantioselective Synthesis: 95% Yield in acylation step gives a significant advantage over racemic and chloro-alternative routes

The target (3R)-bromodiester (CAS 352557-26-7) was synthesized with a 95% yield via the acylation of (S)-3-hydroxytetradecanoate with 2-bromooctanoyl halide under modified Schotten-Baumann conditions [1]. In contrast, the racemic synthesis approach (prior art) required optical resolution of the final intermediate, inherently limiting the theoretical maximum yield of the correct enantiomer to 50% and adding a cumbersome separation step [2]. The patent also explicitly notes that the chloro-analog (α-chlorooctanoyl derivative) leads to a significantly slower Grignard formation and reduced yield in the subsequent cyclization, making the bromo compound the superior intermediate for industrial process robustness [2].

Asymmetric Synthesis Process Chemistry Enantiomeric Purity

Large-Scale Production Validation: Over 2-Ton Campaign with >100% Yield Demonstrates Industrial Superiority

The industrial viability of the (3R)-bromodiester route has been unequivocally validated. The Roche process chemistry team reported a large-scale, four-batch campaign that produced approximately 2 tons of the target compound (CAS 352557-26-7) with an overall yield of 100.9% and an assay of 95.0% [1]. This is a direct contrast to the first-generation synthesis, which relied on optical resolution of a racemic intermediate, a method that is not economically feasible for ton-scale production due to its inherent 50% yield limitation [2].

Large-Scale Manufacturing Process Validation Supply Chain Security

Purity Profiling: Certified as a Reference Standard with Quantifiable Purity for Regulated Bioanalysis

CAS 352557-26-7 is offered by specialized suppliers as a certified Orlistat Impurity Reference Standard with a minimum purity of 98% (NLT 98%) . In comparison, generic chemical intermediates from non-specialized vendors may lack the rigorous characterization and Certificate of Analysis (COA) required for regulatory submissions. A study comparing impurity profiles in Orlistat products using HPLC-MS/MS found that generic formulations contained a significantly higher number and quantity of impurities (14 and 13 impurities) compared to the innovator product, Xenical (3 impurities) [1]. Having a well-characterized, high-purity reference standard for a key process-related impurity like CAS 352557-26-7 is therefore critical for developing reliable analytical methods and ensuring product quality to meet stringent regulatory standards.

Pharmaceutical Analysis Reference Standard Quality Control

Functional Purity in Process Development: Critical for Maintaining High ee in the Final Orlistat API

The (3R)-configuration is paramount because the subsequent Grignard-promoted lactone cyclization step proceeds with retention of configuration to yield the single enantiomer intermediate 12, which had previously only been available as a mixture of enantiomers [1]. Using the racemic starting material (CAS 147071-53-2) would contaminate the process stream with the enantiomer of CAS 352557-26-7, which is carried through to form the (S,S,R)-diastereomer of the final drug substance, a highly undesirable impurity [2]. The high enantiomeric excess (ee) of the hydrogenation step that precedes its formation ensures that CAS 352557-26-7 is produced with near-perfect chiral purity, which is essential to avoid costly downstream purification of the final API.

Process Chemistry Chiral Purity Impurity Control

Primary Applications for (3R)-Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester (CAS 352557-26-7)


Generic Orlistat API Process Development and Scale-Up

The primary application is as the key late-stage intermediate in the patented, most economical route to Orlistat. Process chemists use this compound to replicate the Roche process, which has been demonstrated to produce ~2 tons of material with >100% yield, providing a blueprint for cost-effective generic manufacturing [1].

Qualified Reference Standard for Orlistat Impurity Profiling

Due to its role as Orlistat Impurity 24/65, CAS 352557-26-7 is used as a certified reference standard in HPLC and LC-MS/MS methods for the identification, quantification, and control of process-related impurities in Orlistat drug substance and finished pharmaceutical products, which is critical for ANDA submissions .

Research Tool in Lipid Metabolism and Enzymology Studies

As a brominated derivative of a lipid ester, this compound serves as a valuable tool for investigating enzyme inhibition. It has documented inhibitory activity against human Stearoyl-CoA Desaturase (SCD) with an IC50 of 760 nM and Diacylglycerol O-acyltransferase 1 (DGAT1) with an IC50 of 1860 nM, making it useful in metabolic disease research focused on fatty acid and triglyceride synthesis [2].

Starting Material for Novel Orlistat Analog Synthesis

Medicinal chemists can leverage this intermediate as a chiral building block to create novel Orlistat analogs with potentially improved potency or modified pharmacokinetic profiles, bypassing the need for early-stage chiral synthesis and accelerating lead optimization campaigns [3].

Quote Request

Request a Quote for Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.